8-Methylcinnoline

Description

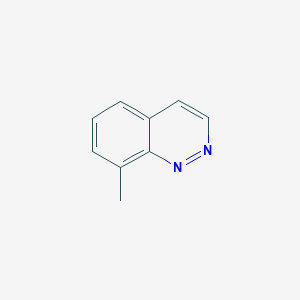

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJILQMBVZLODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632914 | |

| Record name | 8-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5265-38-3 | |

| Record name | 8-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example: Ring Closure Using m-Chloro-o-toluidine and Glycerol

- Procedure : m-Chloro-o-toluidine is reacted with glycerol in the presence of concentrated sulfuric acid and sodium iodide.

- Conditions : The reaction is conducted at elevated temperatures (120–140 °C) for several hours.

- Workup : After completion, the mixture is cooled, neutralized, and extracted with organic solvents.

- Yield and Purity : The product, 7-chloro-8-methylquinoline (a close analog), is obtained with a yield of approximately 92% and purity above 98% as confirmed by NMR and mass spectrometry.

This method demonstrates the feasibility of preparing methyl-substituted quinoline derivatives via ring closure, which can be adapted for cinnoline analogs by selecting appropriate starting materials.

| Parameter | Details |

|---|---|

| Starting Material | m-Chloro-o-toluidine |

| Reagents | Glycerol, concentrated H2SO4, NaI |

| Temperature | 120–140 °C |

| Reaction Time | 4 hours + 3 hours heat preservation |

| Yield | ~92% |

| Purity | >98% (NMR, MS confirmed) |

Catalytic Methods for Functionalization

Recent advances in organometallic catalysis have enabled selective alkylation and functionalization of quinoline derivatives, which can be extrapolated to cinnoline systems.

Ruthenium(II) and Rhodium(III)-Catalyzed C(sp3)–H Activation

- Reaction : Direct alkylation of the methyl group at the 8-position of quinolines using olefins.

- Catalysts : [RuCl2(p-cymene)]2 and [Cp*RhIIICl2]2.

- Outcome : Highly regioselective linear alkylation, forming C(sp3)–C(sp3) bonds under redox-neutral conditions.

- Mechanism : Proceeds via a five-membered metallacycle intermediate.

- Functional Group Tolerance : Broad, allowing diverse substituents on quinoline and olefin partners.

Historical and Patent Methods for Related Compounds

Older patent literature describes processes for preparing methylated quinoline derivatives, which provide foundational knowledge for cinnoline synthesis.

US Patent US2520043A: Preparation of 4,7-Dichloro-8-methylquinoline

- Process : Cyclization of substituted anilines followed by chlorination.

- Features : Use of solvents like Dowtherm and continuous CO2 flow to remove water.

- Relevance : Demonstrates synthetic strategies involving methyl-substituted quinoline ring systems that can be adapted for cinnolines.

| Step | Description |

|---|---|

| Starting Material | Substituted aniline derivatives |

| Cyclization | Heating with solvent (Dowtherm) |

| Chlorination | Controlled temperature and time |

| Water Removal | CO2 gas flow |

Comparative Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ring Closure (Patent CN111377862B) | m-Chloro-o-toluidine + glycerol | H2SO4, NaI, 120–140 °C, 7 h total | ~92 | High purity, scalable industrial method |

| Catalytic C–H Activation (J. Org. Chem. 2020) | 8-Methylquinolines + olefins | Ru(II)/Rh(III) catalysts, mild conditions | N/A | Selective alkylation, potential for functionalization |

| Historical Cyclization & Chlorination (US2520043A) | Substituted anilines | Heating with Dowtherm, CO2 flow | N/A | Foundation for methylquinoline synthesis |

Research Findings and Notes

- The ring closure method involving substituted anilines and polyols under acidic conditions is a robust route for methyl-substituted quinoline and cinnoline derivatives.

- Catalytic methods offer regioselective and functional group tolerant approaches for late-stage modification but require sophisticated catalysts and conditions.

- Industrially, the ring closure approach is favored due to its simplicity, high yield, and purity.

- The methyl group introduction at the 8-position is often achieved by starting with methyl-substituted anilines rather than post-synthetic methylation, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 8-Methylcinnoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding quinoline derivatives.

Reduction: Formation of partially or fully hydrogenated products.

Substitution: Formation of halogenated or alkylated cinnoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

8-Methylcinnoline has been studied for its potential as a drug candidate due to its ability to inhibit specific enzymes and receptors. Notably, it has shown promise in inhibiting the bromodomain of CBP/EP300, which is crucial for gene expression regulation. This mechanism suggests potential applications in cancer therapy and other diseases where gene regulation is disrupted.

2. Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

- A derivative demonstrated an inhibition zone of 18 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

- Another derivative showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Escherichia coli.

3. Anticancer Properties:

The anticancer potential of this compound has been explored extensively:

- A derivative tested against MCF-7 breast cancer cells exhibited an IC₅₀ value of 15 µM, indicating effective cytotoxicity.

- Mechanistic studies suggest that it may induce apoptosis by activating caspase pathways.

4. Neuroprotective Effects:

Recent studies have highlighted the neuroprotective effects of this compound derivatives:

- In vitro experiments showed protection against glutamate-induced toxicity in neuronal cells, achieving protective rates exceeding 60% at concentrations around 10 µM.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | Significant (IC₅₀: 15 µM) | High (Protective Rate: >60%) |

| Cinnoline Derivative A | Low | Moderate | Low |

| Cinnoline Derivative B | High | Low | Moderate |

This table illustrates the unique position of this compound in terms of its biological activity profile, particularly in anticancer and neuroprotective effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a specific derivative of this compound exhibited potent antimicrobial activity against various pathogens. The results indicated significant inhibition zones and low MIC values, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanism

In another investigation, derivatives were tested on human cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis through specific pathways, highlighting their potential as lead compounds for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 8-Methylcinnoline involves its interaction with specific molecular targets. For instance, it has been studied for its role in inhibiting certain enzymes and receptors. The compound can bind to active sites of enzymes, thereby blocking their activity. In the context of medicinal chemistry, it has been shown to inhibit the bromodomain of CBP/EP300, which plays a role in the regulation of gene expression . This inhibition can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Cinnoline

4-Hydroxy-8-methoxycinnoline

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- Substituents : Hydroxy (-OH) at position 4, methoxy (-OCH₃) at position 8.

- Properties: The polar substituents enhance solubility in polar solvents compared to 8-methylcinnoline.

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline

- Molecular Formula : C₁₁H₁₀Cl₂N₂

- Molecular Weight : 241.12 g/mol

- Substituents : Chlorine at position 4 and a 2-chloroethyl group at position 3, in addition to the 8-methyl group.

- The compound is classified as hazardous (UN# 2811, Class 6.1), indicating higher toxicity compared to unsubstituted cinnolines .

Quinoline Derivatives

Quinoline derivatives share a single nitrogen atom in their bicyclic structure, differing from cinnoline’s dual nitrogen atoms. Substituted quinolines are valuable for comparing electronic and steric effects:

8-Methylquinoline

- Molecular Formula : C₁₀H₉N

- Molecular Weight : 143.19 g/mol

- Substituents : Methyl group at position 8.

- Properties: The methyl group increases hydrophobicity, reducing water solubility. Compared to this compound, the absence of a second nitrogen atom in the ring system lowers polarity and may decrease binding affinity in biological systems .

2-Methyl-8-nitroquinoline

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.19 g/mol

- Substituents: Methyl at position 2, nitro (-NO₂) at position 8.

- Properties: The nitro group introduces strong electron-withdrawing effects, making the compound more reactive in reduction reactions. Melting point: 138°C, higher than non-nitrated analogs due to increased molecular rigidity .

4-Methyl-8-hydroxyquinoline

- Molecular Formula: C₁₀H₉NO

- Molecular Weight : 159.19 g/mol

- Substituents : Methyl at position 4, hydroxyl (-OH) at position 8.

- Properties: The hydroxyl group enables chelation of metal ions, a feature exploited in antimicrobial applications. This compound’s solubility in alkaline solutions contrasts with this compound’s likely neutral behavior .

Biological Activity

8-Methylcinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a methyl group at the 8-position of the cinnoline ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that this compound exhibits various biological properties, including antimicrobial and anticancer activities, making it a subject of interest for further studies.

- Molecular Formula : C_9H_8N_2

- Molecular Weight : 144.17 g/mol

- Structure : The compound features a fused bicyclic structure comprising a pyridine and pyrazole moiety.

Biological Activities

Research has highlighted several key biological activities associated with this compound and its derivatives:

1. Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance:

- A derivative exhibited an inhibition zone of 18 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

- Another derivative demonstrated activity against Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Case Study : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells) and showed an IC50 value of 15 µM, indicating effective cytotoxicity.

- Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects

Recent investigations have suggested that derivatives of this compound may have neuroprotective effects:

- In vitro studies indicated that certain derivatives could protect neuronal cells from glutamate-induced toxicity, with protective rates exceeding 60% at concentrations around 10 µM.

The biological activities of this compound are believed to be mediated through various mechanisms:

- Antimicrobial Action : The interaction with microbial cell membranes may disrupt their integrity, leading to cell death.

- Anticancer Mechanism : It is hypothesized that the compound interacts with DNA or specific proteins involved in cell cycle regulation, thereby inhibiting cancer cell proliferation.

- Neuroprotection : The ability to chelate metal ions may play a role in reducing oxidative stress in neuronal cells.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | Significant (IC50: 15 µM) | High (Protective Rate: >60%) |

| Cinnoline Derivative A | Low | Moderate | Low |

| Cinnoline Derivative B | High | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.